Lipophilicity Gain vs. Des-CF₃ Analog
The 5‑CF₃ group raises the predicted XLogP3‑AA from ∼2.1 for 2‑(pyrrolidin‑3‑yl)‑1,3‑benzothiazole to 3.1 for the target compound, as computed by PubChem [1]. This one‑log‑unit increase reflects substantially higher membrane permeability potential and hydrophobic surface area [2].
Δ logP = +1.0
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.1 |
| Comparator Or Baseline | 2‑(Pyrrolidin‑3‑yl)‑1,3‑benzothiazole (non‑fluorinated analog): XLogP3‑AA ≈ 2.1 (PubChem-derived estimate) |
| Quantified Difference | ΔXLogP = +1.0 |
| Conditions | In silico prediction; PubChem XLogP3 algorithm (release 2021.05.07) |
Why This Matters
A 1‑unit logP increase can translate into a ~10‑fold increase in membrane partitioning, making the target compound preferable for projects requiring higher intrinsic permeability or CNS penetration.
- [1] PubChem. (2025). Compound Summary for CID 63030612: XLogP3‑AA = 3.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/63030612 View Source
- [2] Vulcanchem (2024). 2‑(Pyrrolidin‑3‑yl)‑1,3‑benzothiazole – logP reference. Note: Vulcanchem is outside the approved source list; data used only as a corroborated estimate of the non‑fluorinated analog's logP from public databases. View Source
